Coumermycin A1 is a naturally occurring aminocoumarin antibiotic produced by the bacterium Streptomyces rishiriensis. [] It belongs to the group of coumarin antibiotics, which are characterized by their ability to inhibit bacterial DNA gyrase. Coumermycin A1 is specifically known for its potent inhibitory activity against this enzyme, making it a valuable tool in various scientific research areas. [, ]
Coumermycin A1 is a naturally occurring aminocoumarin antibiotic primarily produced by the bacterium Streptomyces rishiriensis. This compound has garnered significant interest due to its structural similarities to other antibiotics, such as novobiocin, and its potential applications in treating bacterial infections. Coumermycin A1 is particularly noted for its ability to inhibit bacterial DNA gyrase, an enzyme critical for DNA replication and repair processes.
Coumermycin A1 is classified as an aminocoumarin antibiotic. It is synthesized by Streptomyces rishiriensis, which belongs to the actinobacteria phylum. The biosynthetic gene cluster responsible for its production has been identified and characterized, revealing a complex network of genes that facilitate the synthesis of this antibiotic through various enzymatic reactions .
The synthesis of coumermycin A1 involves several steps, often utilizing both natural and synthetic methods. One notable approach includes the enzymatic synthesis of noviose, a sugar component essential for the antibiotic's structure. The process typically begins with the extraction of bacterial cultures grown in specific media, followed by chemical modifications to isolate the desired compound .
A concise synthetic method has been developed that highlights the importance of selectively protecting certain functional groups during the synthesis process, allowing for efficient assembly of coumermycin A1 . The biosynthetic pathway includes key enzymes that catalyze reactions leading to the formation of the antibiotic's core structure.
The molecular structure of coumermycin A1 features a complex arrangement that includes a central 3-methylpyrrole-2,4-dicarboxylic acid moiety linked to a noviose sugar unit. The precise stereochemistry and functional groups are crucial for its biological activity. Detailed structural analysis using techniques such as nuclear magnetic resonance spectroscopy has provided insights into its three-dimensional conformation .
The molecular formula of coumermycin A1 is , which reflects its composition of carbon, hydrogen, nitrogen, and oxygen atoms.
Coumermycin A1 undergoes various chemical reactions that are critical for its biosynthesis and functionality. The primary reaction involves the formation of amide bonds between different molecular fragments, facilitated by specific synthetases identified within the biosynthetic gene cluster . These reactions are essential for constructing the antibiotic's complex structure.
The interaction of coumermycin A1 with bacterial DNA gyrase exemplifies its mechanism of action, where it effectively inhibits the enzyme's activity, leading to disruptions in DNA replication and repair processes .
Coumermycin A1 exerts its antibacterial effects primarily through inhibition of DNA gyrase, which is vital for maintaining DNA topology during replication. By binding to the enzyme's active site, coumermycin A1 prevents it from performing essential cuts and resealing actions required for DNA unwinding . This inhibition leads to cell cycle arrest and ultimately bacterial cell death.
Quantitative studies have shown that coumermycin A1 displays preferential inhibition against replicative DNA synthesis in Escherichia coli, highlighting its potential as a targeted antibacterial agent .
Relevant data on these properties can be found in various chemical databases and literature sources.
Coumermycin A1 has several notable applications in scientific research:
The discovery of Coumermycin A1 dates to 1965, when Kawaguchi and colleagues isolated it from Streptomyces rishiriensis fermentation broths. Initial studies highlighted its broad-spectrum activity against Gram-positive pathogens, including Staphylococcus and Bacillus species, with minimal inhibitory concentrations (MICs) significantly lower than those of early quinolones [2] [4]. By the 1970s, mechanistic studies revealed its unique action on DNA gyrase: Coumermycin A1 binds the ATP-binding pocket of the gyrase B subunit at picomolar concentrations (IC₅₀ = 0.004 μM), inhibiting DNA supercoiling 25-fold more potently than novobiocin [1] [4]. This established it as the most potent natural gyrase inhibitor among aminocoumarins [4].
Table 1: Key Historical Milestones in Coumermycin A1 Research
Year | Discovery | Significance |
---|---|---|
1965 | Isolation from S. rishiriensis | Identification of a novel antibacterial agent |
1976 | Mechanism of gyrase inhibition elucidated | First evidence of ATPase activity blockade in gyrase B subunit |
1993 | Activity against Borrelia burgdorferi (0.2 μg/ml growth inhibition) | Demonstrated relaxation of supercoiled plasmids; therapeutic potential for Lyme disease |
2000 | Biosynthetic gene cluster cloned and sequenced | Enabled genetic engineering of novel analogs |
Classified as an aminocoumarin, Coumermycin A1 shares a core 3-amino-4,7-dihydroxycoumarin moiety linked to deoxysugar (L-noviosyl) units. Unlike monomeric aminocoumarins, its symmetrical structure features two identical pharmacophores connected via a pyrrole linker, enabling synergistic binding to two gyrase B subunits simultaneously [1] [3]. This dimeric architecture underpins its superior efficacy and differentiates it structurally and functionally from other class members [2].
Coumermycin A1 is natively produced by Streptomyces rishiriensis DSM 40489 (originally strain 404Y3), a soil-dwelling actinobacterium characterized by grey aerial mycelia and smooth spores [5] [7]. This strain also synthesizes secondary metabolites like rishirilide and notomycin, indicating a complex metabolic network [7]. Biosynthesis occurs under aerobic conditions in specialized media containing glucose, yeast extract, and calcium carbonate, with optimal yields after 7–10 days of fermentation [5].
The 30.8-kb biosynthetic gene cluster was cloned in 2000 using heterologous probes from novT (deoxysugar biosynthesis) and gyrBᵣ (resistance gene). Sequencing revealed 28 open reading frames (ORFs), 15 of which share ~84% identity with the novobiocin cluster (nov genes) [2] [5]. Key enzymes include:
Table 2: Genetic Engineering Approaches for Coumermycin Analogs
Strategy | Host Strain | Outcome | Reference |
---|---|---|---|
Heterologous expression | S. coelicolor | Functional production of Coumermycin A1 | [10] |
couP inactivation | S. rishiriensis ZW20 | Abolished Coumermycin A1 production | [5] |
Combinatorial genetics | S. avermitilis SUKA17 | Engineered strains for hybrid aminocoumarins | [8] |
Combinatorial biosynthesis exploits this genetic framework. For example, heterologous expression of the cluster in Streptomyces coelicolor or genome-minimized S. avermitilis SUKA strains (devoid of endogenous polyketides) enables scalable production and analog generation [8] [10]. Insertional inactivation of couP (encoding an NRPS) abolishes antibiotic synthesis, confirming the cluster’s essential role [5].
Coumermycin A1 (C₅₅H₅₉N₅O₂₀; MW 1110.08 Da) features a symmetrical dimer of two identical aminocoumarin-deoxysugar-pyrrole units bridged by a central pyrrole-2,5-dicarboxylic acid group. Each half contains:
Table 3: Structure-Activity Relationships of Key Substituents
Structural Element | Function | Consequence of Modification |
---|---|---|
Aminocoumarin core | H-bonds with Asp73 and Arg76 in gyrase B ATP-binding pocket | Loss of activity upon deamination or hydroxylation |
Methylpyrrole-2-carboxylate | Hydrophobic interactions with gyrase subdomain | 100-fold ↓ affinity if replaced by carbamoyl group |
Dimeric architecture | Cross-links two gyrase B subunits | Monomeric analogs show reduced potency |
L-noviosyl sugar 3′-O-methyl | Stabilizes sugar conformation | Decreased solubility if demethylated |
The dimeric configuration enables bivalent binding to the gyrase B homodimer, explaining its nanomolar efficacy (IC₅₀ = 0.004 μM vs. 0.1 μM for novobiocin) [1] [4]. Functional studies demonstrate:
Structurally simplified analogs retain activity, confirming the aminocoumarin and methylpyrrole groups as indispensable. However, the prenylated benzoate in novobiocin is dispensable, guiding semi-synthetic optimization [2] [4]. Coumermycin A1’s role as a molecular scaffold extends beyond microbiology; it serves as a chemical probe for studying protein dimerization, heat shock response, and kinase signaling [3] [6].
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